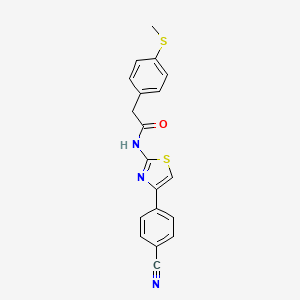

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS2/c1-24-16-8-4-13(5-9-16)10-18(23)22-19-21-17(12-25-19)15-6-2-14(11-20)3-7-15/h2-9,12H,10H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUMNAIELZCXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a cyanophenyl group and a methylthio-substituted phenyl acetamide. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis through condensation of thioamides with α-haloketones.

- Introduction of the Cyanophenyl Group : Achieved via nucleophilic aromatic substitution.

- Attachment of the Methylthio Group : Accomplished through nucleophilic substitution using methylthiol reagents.

This structural complexity positions it as a candidate for diverse biological applications due to the known bioactivity of its constituent moieties .

The biological activity of this compound is thought to arise from its interaction with specific molecular targets such as enzymes and receptors. The thiazole and cyanophenyl groups are crucial for modulating these interactions, potentially leading to significant therapeutic effects. For instance, compounds with similar thiazole structures have been shown to exhibit antiviral properties by inhibiting reverse transcriptase activity in cellular models .

Anticancer Activity

Recent studies have evaluated the anticancer potential of thiazole derivatives, including this compound. Research indicates that modifications in the N-aryl amide group linked to the thiazole ring significantly enhance anticancer activity against various tumor cell lines. For example, specific derivatives have demonstrated efficacy in inducing apoptosis in A549 lung cancer cells and C6 glioma cells through caspase activation pathways .

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Similar thiazole derivatives have shown promising results against viral infections by targeting viral enzymes. A study highlighted that certain modifications could enhance the inhibitory effects on reverse transcriptase, making these compounds suitable candidates for further antiviral drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other thiazole derivatives:

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| Thiazole Derivative A | Methylthio group | Anticancer |

| Thiazole Derivative B | Halogenated phenyl | Antiviral |

| This compound | Cyanophenyl & Methylthio | Anticancer, Antiviral |

The presence of both a cyanophenyl and a methylthio substituent enhances its reactivity and biological profile compared to other derivatives lacking these features .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a cyanophenyl group and a methylthio-substituted phenyl acetamide. The synthesis typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which involves the condensation of thioamides with α-haloketones.

- Introduction of the Cyanophenyl Group : Accomplished via nucleophilic aromatic substitution.

- Attachment of the Methylthio Group : This is done through nucleophilic substitution using methylthiol reagents.

This complex structure positions it as a candidate for various biological applications due to the known bioactivity of its constituent moieties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of thiazole derivatives, including N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide. Research indicates that modifications in the N-aryl amide group linked to the thiazole ring significantly enhance anticancer activity against various tumor cell lines.

For instance:

- Induction of Apoptosis : Specific derivatives have demonstrated efficacy in inducing apoptosis in A549 lung cancer cells and C6 glioma cells through caspase activation pathways.

- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes and receptors, leading to significant therapeutic effects.

Antiviral Properties

The structural features of this compound suggest potential antiviral activity. Similar thiazole derivatives have shown promising results against viral infections by targeting viral enzymes. Notable findings include:

- Inhibition of Viral Replication : A study highlighted that certain modifications could enhance inhibitory effects on reverse transcriptase, making these compounds suitable candidates for further antiviral drug development.

- Chikungunya Virus Inhibition : Related compounds have been identified as effective inhibitors against Chikungunya virus, demonstrating low cytotoxicity while effectively reducing viral titers in cellular models.

Comparison with Similar Compounds

Structural Analogues

The compound shares a thiazole-acetamide core with several derivatives reported in the literature. Key structural variations include:

- Substituents on the thiazole ring: The 4-cyanophenyl group distinguishes it from compounds with methoxy (e.g., 16 in ), chloro (14), or bromo (9c in ) substituents . Compared to A28–A35 (), which feature isobutyramide linkages, the acetamide group in the target compound may enhance conformational flexibility .

- Substituents on the acetamide side chain: The 4-(methylthio)phenyl group contrasts with piperazine derivatives (e.g., 13–18 in ) and triazole-containing analogs (e.g., 9a–e in ).

Physicochemical Properties

Melting points (mp), molecular weights (MW), and polarities vary significantly with substituents:

*Estimated based on structural similarity.

- Polarity: The cyano group in the target compound increases polarity compared to methoxy (16) or methyl (9d) substituents but reduces lipophilicity relative to bromo (9c) or tetradecyl (4) groups .

- Melting Points : Piperazine-containing derivatives (e.g., 13–18 ) exhibit higher mp (269–303°C) due to intermolecular hydrogen bonding, whereas the target compound’s mp may be lower if dominated by weaker van der Waals interactions .

Inferred Pharmacological Implications

- Electron-Withdrawing Groups: The cyano group may enhance binding to enzymes like matrix metalloproteinases (MMPs) or kinases by stabilizing charge interactions, as seen in MMP inhibitors (13–18) and kinase-targeting compounds () .

- Triazole vs. Piperazine Moieties : Triazole-containing compounds () show docking interactions with proteins, suggesting the target compound’s methylthio group might favor hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.